molecular formula C5H3N4NaO3 B8466933 Sodium urate

Sodium urate

Cat. No. B8466933
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
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Patent
US09238018B2

Procedure details

Monosodium urate (MSU) crystals were prepared by dissolving 1.68 g of uric acid in 500 mL of 0.01 M NaOH and heating to 70° C.55,56 NaOH was added as required to maintain the pH between 7.1 and 7.2 and the solution was filtered and incubated at room temperature with slow stirring for 24 hours.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11](=[O:12])[C:10]2[NH:9][C:7](=[O:8])[NH:6][C:5]=2[NH:4][C:2]1=[O:3].[OH-].[Na+:14]>>[C:10]12[NH:9][C:7](=[O:8])[N-:6][C:5]=1[NH:4][C:2]([NH:1][C:11]2=[O:12])=[O:3].[Na+:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
N1C(=O)NC=2NC(=O)NC2C1=O
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with slow stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the pH between 7.1 and 7.2
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
incubated at room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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